molecular formula C9H19NO B13161527 2-Amino-4-(propan-2-yl)cyclohexan-1-ol

2-Amino-4-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13161527
M. Wt: 157.25 g/mol
InChI Key: JFLASBFEHGCZDI-UHFFFAOYSA-N
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Description

2-Amino-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclohexanol derivative featuring an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a reaction with isopropylamine to form 4-(propan-2-yl)cyclohexanone.

    Reduction: The ketone group in 4-(propan-2-yl)cyclohexanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride, yielding 4-(propan-2-yl)cyclohexanol.

    Amination: The hydroxyl group in 4-(propan-2-yl)cyclohexanol is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of catalytic hydrogenation for the reduction step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Oxo-4-(propan-2-yl)cyclohexan-1-ol or 2-Carboxy-4-(propan-2-yl)cyclohexan-1-ol.

    Reduction: 2-Alkyl-4-(propan-2-yl)cyclohexan-1-ol.

    Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of cyclohexanol derivatives on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(propan-2-yl)cyclohexan-1-ol: A structural isomer with the amino group at a different position.

    2-Amino-4-(methyl)cyclohexan-1-ol: A similar compound with a methyl group instead of an isopropyl group.

    2-Amino-4-(propan-2-yl)cyclohexan-1-one: A ketone derivative of the compound.

Uniqueness

2-Amino-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino group and an isopropyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-4-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-9,11H,3-5,10H2,1-2H3

InChI Key

JFLASBFEHGCZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C(C1)N)O

Origin of Product

United States

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